molecular formula C18H18N4O3 B11683989 3-(4-ethoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-4-methyl-1H-pyrazole-5-carbohydrazide

3-(4-ethoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]-4-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11683989
M. Wt: 338.4 g/mol
InChI Key: AFCMOAOJQXWRCE-YBFXNURJSA-N
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Description

3-(4-ethoxyphenyl)-N’-[(E)-furan-2-ylmethylidene]-4-methyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of aromatic and heterocyclic moieties, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

The synthesis of 3-(4-ethoxyphenyl)-N’-[(E)-furan-2-ylmethylidene]-4-methyl-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the Claisen-Schmidt reaction, which is used to form the core structure of the compound . The reaction conditions often involve the use of base catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, often facilitated by catalysts such as aluminum chloride.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.

Scientific Research Applications

3-(4-ethoxyphenyl)-N’-[(E)-furan-2-ylmethylidene]-4-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(4-ethoxyphenyl)-N’-[(E)-furan-2-ylmethylidene]-4-methyl-1H-pyrazole-5-carbohydrazide exerts its effects involves interactions with molecular targets such as enzymes and DNA. The compound’s structure allows it to intercalate with DNA, disrupting normal cellular processes . Additionally, it can inhibit specific enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

When compared to similar compounds, 3-(4-ethoxyphenyl)-N’-[(E)-furan-2-ylmethylidene]-4-methyl-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of aromatic and heterocyclic structures. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, highlighting the uniqueness of 3-(4-ethoxyphenyl)-N’-[(E)-furan-2-ylmethylidene]-4-methyl-1H-pyrazole-5-carbohydrazide.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]-4-methyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H18N4O3/c1-3-24-14-8-6-13(7-9-14)16-12(2)17(21-20-16)18(23)22-19-11-15-5-4-10-25-15/h4-11H,3H2,1-2H3,(H,20,21)(H,22,23)/b19-11+

InChI Key

AFCMOAOJQXWRCE-YBFXNURJSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)N/N=C/C3=CC=CO3

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)NN=CC3=CC=CO3

Origin of Product

United States

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